molecular formula C₉H₁₁D₂NO B1146239 D-Phenylalaninol-d2 CAS No. 63386-40-3

D-Phenylalaninol-d2

Cat. No.: B1146239
CAS No.: 63386-40-3
M. Wt: 153.22
InChI Key:
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Description

D-Phenylalaninol-d2: is a deuterated derivative of D-Phenylalaninol, a chiral amino alcohol. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalaninol-d2 typically involves the reduction of D-Phenylalanine using deuterated reducing agents. One common method is the reduction of D-Phenylalanine with deuterated lithium aluminum hydride (LiAlD4) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through the same synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated reducing agent is often recycled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalaninol-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of D-Phenylalaninol-d2 involves its interaction with various enzymes and receptors in the body. The deuterium atoms in the molecule can alter the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into the reaction mechanisms and pathways involved. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .

Comparison with Similar Compounds

Uniqueness: D-Phenylalaninol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways. The compound’s chiral nature also makes it valuable in asymmetric synthesis and the study of stereochemical effects in biological systems .

Properties

IUPAC Name

(2R)-2-amino-1,1-dideuterio-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1/i7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-VJQDKCMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H](CC1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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